molecular formula C17H23NO3S2 B2736789 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2319896-60-9

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2736789
CAS No.: 2319896-60-9
M. Wt: 353.5
InChI Key: FIJMJIDRVSYUNL-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with a methoxy group, dimethyl substitutions, and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiophene moiety.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is unique due to its combination of a methoxy group, dimethyl substitutions, and a thiophene ring. This structural complexity enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-12-8-15(21-5)16(9-13(12)2)23(19,20)18-11-17(3,4)14-6-7-22-10-14/h6-10,18H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMJIDRVSYUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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